Bisdehydroneotuberostemonine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bisdehydroneotuberostemonine is a natural product found in Stemona tuberosa and Arcyria cinerea with data available.

Mecanismo De Acción

Target of Action

Bisdehydroneotuberostemonine, a type of alkaloid isolated from natural Stemona tuberosa , has been identified to primarily target PTGS2 . PTGS2, also known as cyclooxygenase-2 (COX-2), plays a key role in inflammation and pain, making it a significant target for anti-inflammatory drugs .

Mode of Action

It’s suggested that this compound may inhibit the activity of ptgs2 . This inhibition could result in decreased production of prostaglandins, which are key mediators of inflammation and pain.

Result of Action

This compound has been associated with anti-inflammatory effects . By inhibiting PTGS2 and disrupting prostaglandin synthesis, it may reduce inflammation and alleviate symptoms of conditions like asthma .

Análisis Bioquímico

Biochemical Properties

Bisdehydroneotuberostemonine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to exhibit significant inhibitory effects on lipopolysaccharide-induced nitric oxide production in BV2 microglia .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to inhibit nitric oxide production in BV2 microglia cells .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves several interactions at the molecular level. While the exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are still being studied, it is known that this compound exerts its effects through various biochemical pathways .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Specific details about threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not yet available.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors . Specific details about its effects on metabolic flux or metabolite levels are not yet available.

Transport and Distribution

This compound is transported and distributed within cells and tissues . It could interact with various transporters or binding proteins, and it may have effects on its localization or accumulation. Specific details about these interactions and effects are not yet available.

Actividad Biológica

Bisdehydroneotuberostemonine is a natural alkaloid primarily isolated from the roots of Stemona tuberosa and Arcyria cinerea. This compound has garnered attention due to its diverse biological activities, particularly its anti-inflammatory and antitussive properties. This article explores the biological activity of this compound, detailing its mechanisms of action, effects on various cellular processes, and relevant research findings.

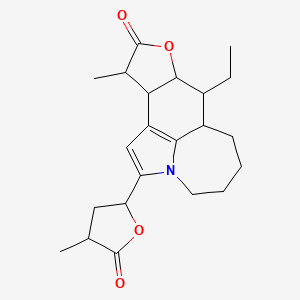

Chemical Structure and Properties

This compound is classified as a Stemona alkaloid with a complex molecular structure. Its chemical formula is C22H29N1O4 . The structural characteristics contribute to its interaction with various biological targets, influencing its pharmacological effects.

Target Interactions

Research indicates that this compound interacts with several enzymes and proteins, notably inhibiting the activity of cyclooxygenase-2 (PTGS2), which plays a critical role in inflammatory processes . This inhibition suggests potential applications in managing inflammatory conditions.

Cellular Effects

The compound has demonstrated significant inhibitory effects on lipopolysaccharide (LPS)-induced nitric oxide production in BV2 microglial cells, indicating its potential as an anti-inflammatory agent . Additionally, it influences various cellular processes such as gene expression and cellular metabolism, although the exact pathways remain under investigation.

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines. For instance, it has been linked to decreased levels of interleukins (IL-4, IL-5, IL-13) in models of asthma, highlighting its therapeutic potential in respiratory disorders .

Antitussive Activity

Historically, compounds derived from Stemona tuberosa, including this compound, have been used for their antitussive properties. Research has confirmed its effectiveness in suppressing cough reflexes, making it a candidate for treating chronic cough conditions .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

- Inhibition of Nitric Oxide Production : A study demonstrated that this compound significantly inhibits LPS-induced nitric oxide production in microglial cells, suggesting its role in modulating neuroinflammation .

- Asthma Models : In animal models of asthma, this compound reduced lung tissue damage and inflammatory markers when administered at varying doses . The results indicated a dose-dependent relationship with anti-inflammatory effects.

- Structural Analysis : Structural studies have revealed that this compound shares similarities with other Stemona alkaloids but exhibits unique properties that may enhance its biological activity .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Propiedades

IUPAC Name |

10-ethyl-14-methyl-3-(4-methyl-5-oxooxolan-2-yl)-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadeca-1(16),2-dien-13-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO4/c1-4-13-14-7-5-6-8-23-16(17-9-11(2)21(24)26-17)10-15(19(14)23)18-12(3)22(25)27-20(13)18/h10-14,17-18,20H,4-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGMIDHPFYCJDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2CCCCN3C2=C(C=C3C4CC(C(=O)O4)C)C5C1OC(=O)C5C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the origin of Bisdehydroneotuberostemonine and what other alkaloids are often found alongside it?

A1: this compound is a natural alkaloid primarily isolated from the roots of various Stemona species, notably Stemona tuberosa [, ] and Stemona mairei []. It's frequently found alongside other structurally related alkaloids such as neotuberostemonine, tuberostemoninol, and oxotuberostemonine during extraction.

Q2: What biological activity has been reported for this compound?

A2: this compound has demonstrated significant inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) production in BV2 microglial cells [, ]. This suggests potential anti-inflammatory properties, although further research is needed to confirm this and explore its mechanism of action.

Q3: Can you elaborate on the structural characteristics of this compound and its isomers?

A3: While the provided abstracts don't explicitly detail the molecular formula, weight, or spectroscopic data for this compound, they highlight the presence of isomers. For instance, Tuberostemoninol A and Tuberostemoninol B are identified as isomers of Tuberostemoninol []. These isomers share the same molecular mass but exhibit different retention times in chromatographic analyses, suggesting structural variations. Further investigation into the specific structural differences among these isomers is crucial for understanding their distinct biological activities and potential applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.